Adagrasib, also known as Adagrasib, is a small molecule inhibitor developed for scientific research purposes, particularly in the field of oncology. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a covalent, mutant-selective inhibitor targeting a specific oncogene. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound has gained significant attention in preclinical and clinical research for its potential to understand and potentially intervene in the growth and proliferation of certain types of cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Future research on adagrasib will likely focus on several key areas. Firstly, further understanding of the resistance mechanisms to KRAS G12C inhibition is crucial. [, , , ] Studies will aim to identify novel resistance mechanisms and develop strategies to overcome them, potentially through combination therapies or the development of next-generation inhibitors.
Secondly, exploring the efficacy of adagrasib in other cancer types harboring the KRAS G12C mutation beyond those currently studied is essential. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This could expand the potential application of adagrasib to a wider patient population.
Thirdly, optimizing the combination strategies with adagrasib is crucial for enhancing its efficacy. [, , , , , , , , , ] Studies will investigate the optimal combinations of adagrasib with other targeted therapies, immunotherapies, or chemotherapies to achieve synergistic effects and improve treatment outcomes.
MRTX849 is classified as a covalent inhibitor of the KRAS G12C protein. It is synthesized through a novel method that avoids traditional transition-metal catalysts and protection groups, enhancing its efficiency and yield. The compound's development involved extensive structure-based drug design to optimize its pharmacological properties, ensuring high selectivity and potency against the KRAS G12C mutation.
The synthesis of MRTX849 involves a streamlined, five-step process that eliminates the need for palladium catalysis and protecting group manipulations. This method employs readily available starting materials and focuses on two key chiral building blocks integrated into a tetrahydropyridopyrimidine core via sequential nucleophilic aromatic substitution reactions (S_NAr).
MRTX849 has a complex molecular structure characterized by its tetrahydropyridopyrimidine backbone, which is crucial for its interaction with the KRAS G12C protein. The compound's structure allows it to covalently bind to cysteine residues at position 12 of KRAS G12C, effectively locking the protein in its inactive form.
The primary chemical reaction involving MRTX849 is its covalent binding to the cysteine residue in the KRAS G12C protein. This reaction stabilizes the inactive GDP-bound form of KRAS G12C, inhibiting its downstream signaling pathways that promote tumor growth.
MRTX849 exerts its therapeutic effects by selectively binding to the inactive form of KRAS G12C. Upon binding, it prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream signaling pathways essential for tumor proliferation.
In vitro studies have demonstrated that MRTX849 significantly inhibits cell growth in KRAS G12C-mutant cancer cell lines with IC50 values ranging from 10 nmol/L to over 973 nmol/L depending on cellular context .
MRTX849 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and bioavailability in clinical settings.
MRTX849 has been primarily developed for use in treating patients with non-small cell lung cancer harboring the KRAS G12C mutation. Its application extends beyond direct tumor inhibition; recent studies suggest that MRTX849 may also recondition the tumor immune microenvironment, enhancing responses to checkpoint inhibitor therapies . This dual mechanism positions MRTX849 as a promising candidate not only for direct cancer treatment but also for combination therapies aimed at improving patient outcomes in oncology.
The KRAS proto-oncogene is a pivotal driver in human carcinogenesis, acting as a molecular switch that regulates cell proliferation, survival, and metabolism. Mutations in KRAS result in constitutive activation of downstream signaling pathways (e.g., MAPK, PI3K), leading to uncontrolled tumor growth. Among all RAS isoforms, KRAS dominates in cancer prevalence, accounting for 85% of RAS-driven malignancies [2] [10]. The KRASG12C mutation—a glycine-to-cysteine substitution at codon 12—is particularly notable for its high incidence in non-small cell lung cancer (NSCLC; ~13%), colorectal cancer (CRC; ~3%), and other solid tumors [5] [10]. This mutation stabilizes KRAS in its active GTP-bound state, amplifying oncogenic signaling and creating a formidable therapeutic challenge.
KRAS mutations occur in ~25–30% of NSCLC, 40–50% of CRC, and 80–95% of pancreatic ductal adenocarcinoma (PDAC) [5]. The G12C variant exhibits tissue-specific prevalence: it represents ~50% of KRAS mutations in NSCLC but only ~1.5% in PDAC [5] [10]. This heterogeneity arises from distinct mutagenic exposures (e.g., tobacco carcinogens in lung cancer) and tissue-specific genetic contexts [8].
Metabolic reprogramming [10].
Clinical Significance:KRASG12C mutations correlate with aggressive disease. In CRC, they are linked to a median overall survival (OS) of 25.1 months in metastatic settings—worse than other KRAS variants [5]. Co-occurring alterations (e.g., TP53, STK11) further modulate therapeutic susceptibility [1] [8].
Table 1: Tissue Distribution of KRASG12C Mutations
Cancer Type | Prevalence of KRASG12C | Annual Cases (US) |
---|---|---|
Non-Small Cell Lung | 12–13% | ~57,000 |
Colorectal | 3% | ~36,000 |
Pancreatic Ductal | 1.5% | ~54,000 |
Endometrial | 2% | - |
The KRAS protein cycles between GTP-bound (active) and GDP-bound (inactive) conformations. The G12C mutation alters this equilibrium by:
Table 2: Biochemical Properties of KRAS Mutants
Mutation | GTP Hydrolysis Rate | Nucleotide Exchange Rate | S-IIP Accessibility |
---|---|---|---|
Wild-type | High | Moderate | Low |
G12C | Low | High | High (GDP-bound) |
G12D | Very low | Low | Low |
G12V | Low | Moderate | Moderate |
For decades, KRAS was deemed "undruggable" due to:
The discovery of the switch-II pocket (S-IIP) in 2013 revolutionized KRASG12C targeting. This cryptic pocket, revealed in GDP-bound KRASG12C, enabled covalent inhibitors like MRTX849 to trap the oncoprotein in its inactive state [3] [10].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7